molecular formula C9H10BClO2 B2825801 (2-Chloro-4-cyclopropylphenyl)boronic acid CAS No. 2225175-17-5

(2-Chloro-4-cyclopropylphenyl)boronic acid

Cat. No. B2825801
CAS RN: 2225175-17-5
M. Wt: 196.44
InChI Key: GWZYXGCAGCYADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-4-cyclopropylphenyl)boronic acid” is a boronic acid compound with the CAS Number: 2225175-17-5 . It has a molecular weight of 196.44 and is typically available in powder form . The compound is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4-cyclopropylphenylboronic acid . The InChI code for this compound is 1S/C9H10BClO2/c11-9-5-7 (6-1-2-6)3-4-8 (9)10 (12)13/h3-6,12-13H,1-2H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 196.44 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

General Solution for Unstable Boronic Acids

A general approach for dealing with unstable boronic acids, including cyclopropyl derivatives, involves in situ slow release from air-stable MIDA boronates. This technique transforms unstable boronic acids into effective building blocks for cross-coupling with aryl and heteroaryl chlorides, enhancing their shelf stability and efficiency in synthesis applications (Knapp, Gillis, & Burke, 2009).

Catalysis in Organic Reactions

Boronic acids serve as versatile molecules in catalysis. A notable application is in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals using 3-borono-BINOL as a chiral boronic acid catalyst. This reaction facilitates the production of densely functionalized cyclohexanes, showcasing the catalytic prowess of boronic acids in achieving enantioselective transformations (Hashimoto, Gálvez, & Maruoka, 2015).

Electrochemical Borylation

The electrochemical borylation of carboxylic acids presents a novel method to transform carboxylic acids into boronic acids using electrochemistry. This approach is simple, economical, and scalable, demonstrating a broad substrate scope and the potential for application in synthesizing complex natural products, such as polycyclopropane-containing compounds (Barton, Chen, Blackmond, & Baran, 2021).

Applications in Sensing and Recognition

Boronic acids play a crucial role in the development of sensors for sugar recognition in aqueous environments. The interaction between boronic acids and diols or polyols is exploited to create dynamic covalent materials, such as hydrogels, that can respond to biological stimuli, including glucose levels in physiological conditions (Brooks, Deng, & Sumerlin, 2018).

Synthesis of Heterocyclic Boronic Acids

Heterocyclic boronic acids are synthesized for their role in Suzuki reactions, demonstrating their value in creating biphenyl structures. Despite challenges in their synthesis, these compounds are important for their synthetic utility and biological activities, highlighting the diverse applications of boronic acids in organic synthesis and drug discovery (Tyrrell & Brookes, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Boronic acids, including “(2-Chloro-4-cyclopropylphenyl)boronic acid”, have potential applications in various fields. They are increasingly being used in chemical biology, supramolecular chemistry, and biomedical applications . The reversible nature of the boronic acid-diol interaction is particularly useful in the development of sensors and other devices .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-4-cyclopropylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is crucial in the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and readily prepared nature . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a significant molecular effect as it enables the synthesis of a wide array of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups can potentially influence the compound’s action and the overall reaction outcome .

properties

IUPAC Name

(2-chloro-4-cyclopropylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZYXGCAGCYADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225175-17-5
Record name (2-chloro-4-cyclopropylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.